Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate is a synthetic organic compound that features a tert-butyl group, a difluoromethyl group, and a pyrrolidine ring with a ketone and carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like difluoromethyl bromide or difluoromethyl sulfone under appropriate reaction conditions.
Addition of the Tert-butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a suitable base.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification or carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidine ring can provide structural stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(trifluoromethyl)-4-oxopyrrolidine-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Tert-butyl 3-(methyl)-4-oxopyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H15F2NO3 |
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Molecular Weight |
235.23 g/mol |
IUPAC Name |
tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H15F2NO3/c1-10(2,3)16-9(15)13-4-6(8(11)12)7(14)5-13/h6,8H,4-5H2,1-3H3 |
InChI Key |
VUHYOFIZPHYJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)C(F)F |
Origin of Product |
United States |
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